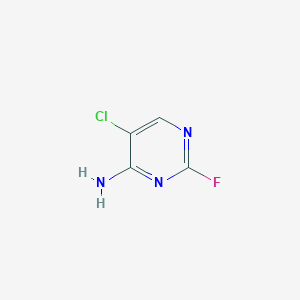

5-Chloro-2-fluoropyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMUSPJIDCLALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Fluoropyrimidin 4 Amine and Its Analogs

Established Synthetic Routes to 5-Chloro-2-fluoropyrimidin-4-amine

Established methods for the synthesis of this compound primarily rely on the functionalization of pre-existing halogenated pyrimidine (B1678525) rings.

The most common approach to synthesizing this compound involves the use of polyhalogenated pyrimidine precursors. A typical starting material is 2,4,5,6-tetrachloropyrimidine (B156064) or 5-chloro-2,4,6-trifluoropyrimidine (B1583448). The synthesis proceeds through a series of regioselective nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen atoms on the pyrimidine ring generally follows the order C4(6) > C2 >> C5, which allows for controlled, stepwise substitution. acs.org

For instance, reacting 5-chloro-2,4,6-trifluoropyrimidine with an amine nucleophile can lead to the selective displacement of the fluorine atom at the C4 position, yielding the desired 4-amino product. researchgate.net The reaction conditions, such as solvent, temperature, and the nature of the amine, are crucial for achieving high regioselectivity. Research has shown that in reactions of 5-chloro-2,4,6-trifluoropyrimidine with various primary and secondary amines, the substitution occurs preferentially at the C4 or C6 position over the C2 position. researchgate.net

Another key precursor is 2,4-dichloro-5-fluoropyrimidine (B19854). scispace.com This compound can be reacted with an appropriate nitrogen source to introduce the amino group at the 4-position. The synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-1-methyl-1H-indole, an intermediate for several bioactive compounds, utilizes 2,4-dichloro-5-fluoropyrimidine as a starting material. scispace.com

Table 1: Regioselectivity in Amination of Halogenated Pyrimidines

| Precursor | Nucleophile | Position of Substitution | Reference |

| 5-Chloro-2,4,6-trifluoropyrimidine | Primary/Secondary Amines | C4/C6 | researchgate.net |

| 2,4-Dichloropyrimidines | Aliphatic Secondary Amines | C4 | acs.org |

| 2,4-Dichloropyrimidines | Aromatic Amines | C4 | acs.org |

Beyond the functionalization of pre-existing rings, the construction of the pyrimidine ring itself with the desired substituents is a fundamental strategy. This often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. wikipedia.org For the synthesis of 2-aminopyrimidines, guanidine (B92328) is a common N-C-N component. wikipedia.org

The substitution of leaving groups, typically halogens, on a pre-formed pyrimidine ring is a widely used method for introducing amino groups. nih.gov The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. acs.org The reactivity of halogens at different positions (C2, C4, C5, C6) can be exploited for selective functionalization. Generally, halogens at the C4 and C6 positions are more susceptible to nucleophilic attack than those at the C2 position, while the C5 position is the least reactive. acs.org Palladium-catalyzed cross-coupling reactions also offer a powerful tool for C-N bond formation in the synthesis of aminopyrimidines. acs.orgnih.gov

Novel Approaches and Reaction Development for Fluorinated Pyrimidines

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated pyrimidines.

A significant advancement is the development of environmentally benign amination protocols. One such method describes a base-promoted selective amination of polyhalogenated pyridines using water as a solvent, which could have implications for pyrimidine synthesis. nih.gov A metal-free, site-selective C-N bond-forming reaction for polyhalogenated pyridines and pyrimidines has also been reported. rsc.org Interestingly, the selectivity of the reaction can be tuned by changing the N-heterocyclic ring; in pyrimidines, the chlorine atom showed higher reactivity than the fluorine atom. rsc.org This provides a valuable strategy for the selective amination of compounds like 5-chloro-2-fluoropyrimidine.

A novel and mild approach for the synthesis of 4-amino-5-fluoropyrimidines involves the use of potassium 2-cyano-2-fluoroethenolate, a β-fluoroenolate salt. beilstein-journals.orgresearchgate.netnih.gov This method utilizes a cyclocondensation reaction between the fluoroenolate and various amidine hydrochlorides. beilstein-journals.orgresearchgate.netnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope with generally excellent yields. beilstein-journals.orgresearchgate.netnih.gov This strategy offers a direct route to the 4-amino-5-fluoropyrimidine core structure.

Table 2: Synthesis of 4-Amino-5-fluoropyrimidines using β-Fluoroenolate Salt

| Amidine Substituent | Yield | Reference |

| Alkyl | Excellent | beilstein-journals.orgsemanticscholar.org |

| Aryl | Excellent | beilstein-journals.orgsemanticscholar.org |

Optimization of Synthetic Conditions and Process Efficiency

In another example, the development of a four-step synthesis of a key pyrimidine intermediate for the antifungal agent voriconazole (B182144) superseded an initial six-step route, highlighting the importance of process optimization. researchgate.net This improved route involved the fluorination of methyl 3-oxopentanoate (B1256331) and subsequent cyclization. researchgate.net

Research into the synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-1-methyl-1H-indole also focused on optimizing the synthetic method to achieve low environmental pollution and high product purity. scispace.com These examples underscore the continuous effort to refine synthetic methodologies for important fluorinated pyrimidines to make them more efficient, safer, and more sustainable.

Regioselectivity Considerations in Polyhalogenated Pyrimidine Synthesis

The synthesis of specifically substituted pyrimidines, such as this compound, from polyhalogenated precursors is critically dependent on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and the presence of multiple halogen substituents further activates the ring towards nucleophilic attack. However, the positions of these halogens (C-2, C-4, C-5, and C-6) are not electronically or sterically equivalent, leading to preferential substitution at certain sites. Understanding the factors that govern this regioselectivity is paramount for the strategic design of synthetic routes to complex pyrimidine derivatives.

The primary factors influencing regioselectivity in the substitution reactions of polyhalogenated pyrimidines are:

Electronic Effects of Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density at the α-positions (C-2, C-4, and C-6) and to a lesser extent at the β-position (C-5). This general electronic activation makes the α-positions the most likely sites for nucleophilic attack.

Leaving Group Ability: The nature of the halogen atom itself plays a crucial role. In SNAr reactions, the rate-determining step is often the attack of the nucleophile to form a Meisenheimer complex. The carbon-halogen bond is broken in a subsequent, faster step. Consequently, the high electronegativity of fluorine makes it a powerful activating group for nucleophilic attack, and the C-F bond is typically more susceptible to cleavage in SNAr than C-Cl bonds. However, in some metal-catalyzed reactions, the reactivity order can be inverted.

Steric Hindrance: The size of the nucleophile and the substituents adjacent to the potential reaction sites can significantly influence the regiochemical outcome. Bulky nucleophiles will preferentially attack the less sterically hindered positions.

Electronic Effects of Other Substituents: The presence of other electron-donating or electron-withdrawing groups on the ring can further modulate the reactivity of the different halogenated positions. For instance, an electron-donating group can deactivate certain positions towards nucleophilic attack.

In the context of synthesizing compounds like this compound, a common precursor is a polyhalogenated pyrimidine containing both chlorine and fluorine atoms. A key example is 5-chloro-2,4,6-trifluoropyrimidine. The reactions of this substrate with various nucleophiles provide valuable insights into regioselectivity.

Studies on 2,4-dichloropyrimidines have shown that nucleophilic substitution is typically selective for the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com In the case of 2,4,5,6-tetrachloropyrimidine, nucleophilic attack by sulfonamides and hydroxybenzaldehydes has been shown to occur regioselectively at the C-4 position. researchgate.net Similarly, in Pd-catalyzed coupling reactions of 2,4,5-trichloropyrimidine, exclusive coupling at the C-4 position is observed. scispace.com

The reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles has been investigated to assess its utility as a scaffold for synthesizing polysubstituted pyrimidines. nih.govbeilstein-journals.org These reactions often yield mixtures of regioisomers, highlighting the competing influences of electronic activation and steric hindrance. nih.govbeilstein-journals.org The C-4 and C-6 positions are electronically equivalent and more activated towards nucleophilic attack than the C-2 position. However, the presence of the chlorine atom at the C-5 position introduces steric hindrance and also electronically activates the adjacent C-4 and C-6 positions. nih.govbeilstein-journals.org

As the steric bulk of the attacking nucleophile increases, the proportion of substitution at the less activated but also less sterically hindered C-2 position tends to increase. nih.govbeilstein-journals.org For example, the reaction of 2,4,6-trifluoropyrimidine (B1266109) with ammonia (B1221849) yields a 4:1 ratio of 4-substituted to 2-substituted products, while reaction with the bulkier primary amine, ethanolamine, gives a 2:1 ratio. nih.govbeilstein-journals.org This demonstrates that even without the C-5 chloro substituent, steric factors play a significant role. In 5-chloro-2,4,6-trifluoropyrimidine, the C-5 chlorine atom further directs substitution towards the C-4(6) positions due to electronic activation, but this is counteracted by steric hindrance, especially for larger nucleophiles. nih.govbeilstein-journals.org This often results in the formation of a mixture of 4-substituted and 2-substituted products, which can complicate synthetic procedures by requiring purification of the desired regioisomer. nih.govbeilstein-journals.org

The following table summarizes the regiochemical outcomes of nucleophilic substitution on 5-chloro-2,4,6-trifluoropyrimidine with various amine nucleophiles.

| Nucleophile | Product(s) | Ratio of 4-substituted to 2-substituted product | Reference |

|---|---|---|---|

| Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine and 2-Amino-5-chloro-4,6-difluoropyrimidine | Not explicitly stated, but 4-amino derivative is the major product. | nih.govbeilstein-journals.org |

| Ethanolamine | Mixture of 4- and 2-substituted products | 2:1 | nih.govbeilstein-journals.org |

| Aniline | Mixture of 4- and 2-substituted products | Not specified | nih.govbeilstein-journals.org |

| Benzamidine | Mixture of 4- and 2-substituted products | Not specified | semanticscholar.org |

The data indicates that while substitution at the C-4 position is generally favored, the formation of the C-2 substituted isomer is a common side reaction, particularly with larger nucleophiles. nih.govbeilstein-journals.org This makes 5-chloro-2,4,6-trifluoropyrimidine a challenging but viable scaffold for the synthesis of specific polysubstituted pyrimidines, provided that efficient methods for the separation of regioisomers are available. nih.govbeilstein-journals.org

Further complexity arises in substrates containing both chloro and fluoro substituents at activated positions. While the C-F bond is generally more reactive in SNAr, selective C-Cl activation can be achieved using specific catalytic systems. For instance, nickel complexes with certain phosphine (B1218219) ligands have been shown to selectively activate a C-F bond in the presence of a C-Cl bond in 5-chloro-2,4,6-trifluoropyrimidine, which is contrary to the expected reactivity. acs.org This highlights the potential for catalyst control to dictate the regiochemical outcome of reactions on polyhalogenated pyrimidines.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoropyrimidin 4 Amine

Nucleophilic Substitution Reactions of 5-Chloro-2-fluoropyrimidin-4-amine

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for halogenated pyrimidines. researchgate.net The electron-withdrawing nature of the ring nitrogens and the halogen substituents facilitates the attack of nucleophiles.

The amine group at the 4-position of this compound can itself act as a nucleophile. While the primary amine is a functional group that can participate in reactions like acylation and alkylation, its nucleophilicity is influenced by the electronic properties of the pyrimidine (B1678525) ring. smolecule.com Generally, the nucleophilicity of amines increases with basicity. However, steric factors and the presence of adjacent atoms with lone pairs can also play a significant role. masterorganicchemistry.com In the context of the pyrimidine ring, the electron-withdrawing effect of the ring nitrogens and halogens can reduce the nucleophilicity of the attached amine group compared to simple alkylamines. masterorganicchemistry.com

The amine group can undergo various transformations, including:

Acylation: Reaction with acylating agents to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation Reactions: Reaction with aldehydes or ketones to form imines. smolecule.com

A key feature of the reactivity of this compound is the potential for selective displacement of the chlorine and fluorine atoms by various nucleophiles. The reactivity of halogens on a pyrimidine ring is position-dependent. In many cases, the chlorine atom is more reactive towards nucleophilic substitution than the fluorine atom. rsc.org

Studies on related polyhalogenated pyrimidines have shown that reactions with amine nucleophiles can lead to the selective substitution of one halogen over another. For instance, in reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with a range of primary and secondary amines, mixtures of products are often formed due to the activating effect of the ring nitrogens and steric influences of the chlorine atom. researchgate.net However, under specific conditions, it is possible to achieve regioselective substitution. For example, in some systems, reactions occur preferentially at the chlorine-bearing carbon. rsc.org

The choice of nucleophile is critical in determining the outcome of the reaction. A wide variety of nucleophiles can be employed, including:

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines (both aliphatic and aromatic), and azoles. rsc.orgnih.gov

Oxygen Nucleophiles: Hydroxides, alkoxides, and phenoxides.

Sulfur Nucleophiles: Thiols and thiophenols.

The following table summarizes the selective substitution of halogens in related pyrimidine systems:

| Nucleophile | Substrate | Position of Substitution | Product | Reference |

| Various Amines | 5-Fluoro-2-chloropyrimidine | C-2 (Cl) | 2-Amino-5-fluoropyrimidines | rsc.org |

| Azole and Indole Derivatives | 5-Fluoro-2-chloropyrimidine | C-2 (Cl) | 2-(Azolyl/Indolyl)-5-fluoropyrimidines | rsc.org |

| Primary and Secondary Amines | 5-Chloro-2,4,6-trifluoropyrimidine | C-4 (F) and C-2 (F) | Mixture of 4-amino and 2-amino derivatives | researchgate.net |

Regiochemical control in SNAr reactions on pyrimidine systems is a complex issue governed by several factors. The inherent electronic properties of the pyrimidine ring, the nature of the leaving groups (halogens), and the attacking nucleophile all contribute to the observed selectivity.

In polysubstituted pyrimidines, the position of nucleophilic attack is often directed by the electronic activation provided by the ring nitrogen atoms and the substituents. For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. This is attributed to the greater activation by the para-nitrogen atom. mdpi.com Theoretical studies, such as DFT calculations on 2,4-dichloroquinazoline, have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This is consistent with the lower calculated activation energy for attack at this position. mdpi.com

In the case of this compound, the situation is more complex due to the presence of three different substituents. The regioselectivity will be a balance between the activating effects of the two ring nitrogens and the steric hindrance and electronic effects of the chlorine, fluorine, and amine groups. While general principles suggest that positions activated by a para nitrogen are more reactive, the specific outcome can be influenced by reaction conditions such as solvent, temperature, and the presence of a base. acs.org

Mechanisms for nucleophilic aromatic substitution can proceed through a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The stability of this intermediate is a key factor in determining the reaction pathway. Electron-withdrawing groups at positions ortho or para to the leaving group can stabilize the negative charge of the intermediate through resonance, thus favoring the substitution reaction. libretexts.org

Oxidation and Reduction Pathways of the Pyrimidine Core

The pyrimidine core of this compound can undergo both oxidation and reduction reactions, although these are less commonly explored than nucleophilic substitution. Controlled oxidation or reduction can modify the heterocyclic core, leading to new derivatives.

The presence of the electron-withdrawing fluorine atom can sometimes lead to metabolic oxidation, generating reactive intermediates. For example, in some fluorine-containing compounds, metabolic processes can lead to the formation of Michael acceptors. acs.org

Reduction of the pyrimidine ring can be achieved using various reducing agents. For instance, catalytic hydrogenation can be used to reduce the heterocyclic ring, although the conditions need to be carefully controlled to avoid dehalogenation.

Coupling Reactions and Carbon-Heteroatom Bond Formation Strategies

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. researchgate.net The Suzuki-Miyaura coupling reaction, which involves the reaction of a halide with a boronic acid in the presence of a palladium catalyst, is frequently used to introduce aryl or heteroaryl groups onto the pyrimidine ring. researchgate.netsigmaaldrich.com

For this compound, both the chlorine and fluorine atoms are potential sites for cross-coupling reactions. The relative reactivity of the C-Cl and C-F bonds in these reactions can be controlled by the choice of catalyst and reaction conditions. In many cases, the C-Cl bond is more reactive in palladium-catalyzed coupling reactions.

Other coupling reactions that could be applicable to this system include:

Sonogashira Coupling: For the introduction of alkynyl groups. evitachem.com

Buchwald-Hartwig Amination: For the formation of C-N bonds.

Ullmann Condensation: For the formation of C-O and C-N bonds.

These coupling reactions provide versatile strategies for the further functionalization of the this compound scaffold.

Mechanistic Insights into Key Chemical Transformations

Mechanistic studies, combining experimental and computational methods, are crucial for understanding the reactivity of this compound.

For nucleophilic aromatic substitution , the reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The rate-determining step can be either the formation of the intermediate or its decomposition to products. DFT calculations can provide valuable insights into the energies of the transition states and intermediates, helping to rationalize the observed regioselectivity. mdpi.com

In cross-coupling reactions , the mechanism typically involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. The nature of the ligand on the metal catalyst can significantly influence the efficiency and selectivity of the reaction.

Detailed Mechanisms of Halogen Transfer and Fluorination Selectivity

The reactivity of halogenated pyrimidines is a cornerstone of their utility as synthetic intermediates. Halogen transfer, typically occurring via nucleophilic aromatic substitution (SNAr), is a principal reaction pathway. The selectivity of which halogen is replaced depends on a delicate balance of factors including the nature of the attacking nucleophile, the reaction conditions, and the electronic properties of the pyrimidine ring itself.

In compounds like this compound, the positions of the halogens are key to their reactivity. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The chlorine and fluorine atoms further withdraw electron density through inductive effects, activating the ring for SNAr. smolecule.com Generally, in nucleophilic substitution on halo-pyrimidines, the leaving group ability and the stability of the intermediate (a Meisenheimer complex) determine the outcome.

Fluorination reactions can be performed using either nucleophilic or electrophilic fluorinating agents. mdpi.com

Nucleophilic Fluorinating Agents : Reagents like potassium fluoride (B91410) (KF) or tetrabutylammonium (B224687) fluoride (TBAF) provide a fluoride anion (F⁻) that acts as the nucleophile. mdpi.comtcichemicals.com In this case, the fluoride ion would attack an electron-deficient carbon, displacing another halogen.

Electrophilic Fluorinating Agents : Reagents like Selectfluor® are sources of "F⁺" and are used to fluorinate electron-rich positions. mdpi.com

For a substrate like this compound, a nucleophilic substitution is the more probable pathway for further fluorination or halogen exchange. The selectivity of such a reaction—whether the chlorine at C5 or another group is replaced—is complex. Studies on related dihalopyrimidines show that the position of substitution is highly sensitive to the substituents present. For instance, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack by primary or secondary amines preferentially occurs at the C4 position. nih.govresearchgate.net This highlights the intricate electronic control exerted by substituents on the ring.

Protonation and Deprotonation Processes Influencing Reactivity

The reactivity of this compound is significantly influenced by pH and the protonation state of its nitrogen atoms. The molecule contains two types of nitrogen atoms that can be protonated: the exocyclic amino group (-NH₂) and the two nitrogen atoms within the pyrimidine ring.

Protonation of the ring nitrogens increases the electron deficiency of the pyrimidine system, making it even more susceptible to nucleophilic attack. Conversely, protonation of the exocyclic amino group deactivates it. The -NH₃⁺ group becomes strongly electron-withdrawing, further reducing the electron density of the ring but also preventing the amine from participating in reactions like acylation or alkylation. smolecule.com

Deprotonation can also occur, particularly at the amino group, in the presence of a strong base. This would form an anionic species, which would strongly activate the ring towards electrophilic attack, though this is less common for such an electron-poor system. The nucleophilicity of the amino group itself is central to many of its reactions. This nucleophilicity is neutralized upon protonation. mdpi.com Therefore, controlling the reaction medium's acidity is crucial for directing reaction pathways, either by activating the ring towards nucleophiles (via ring protonation) or by modulating the reactivity of the amino group.

Influence of Substituent Positioning on Reaction Pathways

The specific arrangement of the chloro, fluoro, and amino groups on the pyrimidine ring is the primary determinant of the molecule's chemical reactivity and the regioselectivity of its reactions. The interplay of inductive and resonance effects from these substituents creates a unique electronic map across the ring. ucsb.edu

Amino Group (-NH₂) : Located at C4, this group is a strong activator via its electron-donating resonance effect, directing electrophiles (if the ring were susceptible) and influencing the reactivity of adjacent positions. However, in the context of an electron-poor pyrimidine ring, its main role is as a nucleophilic site itself.

Fluorine Atom (-F) : At C2, fluorine exerts a strong electron-withdrawing inductive effect, but a weaker electron-donating resonance effect. libretexts.org This makes the adjacent carbon atoms more electrophilic.

Studies on analogous substituted pyrimidines provide significant insight. For example, research on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position (such as a nitro group) demonstrates that nucleophilic attack by amines typically occurs at the C4 position. researchgate.net However, this selectivity can be completely reversed in favor of the C2 position by using tertiary amines as nucleophiles. nih.govresearchgate.net This dramatic shift is attributed to the different reaction mechanism involving the tertiary amine. This illustrates that the reaction pathway is not just a static property of the substrate but is also dependent on the nature of the attacking reagent.

The position of halogens is critical. In many heterocyclic systems, the reactivity order for nucleophilic displacement is F > Cl > Br > I, because the high electronegativity of fluorine strongly activates the carbon to which it is attached. However, the leaving group ability is the reverse (I > Br > Cl > F). The observed outcome depends on which factor—bond polarization or leaving group ability—dominates for a given reaction. In many activated heterocyclic systems, the attack of the nucleophile is the rate-determining step, making the C-F bond the most reactive.

Table 1: Regioselectivity of SNAr on Substituted Dichloropyrimidines

| Substrate | Nucleophile | Major Substitution Position | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Secondary Amine (e.g., Diethylamine) | C-4 | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Tertiary Amine (e.g., Triethylamine) | C-2 | researchgate.net |

| 2,4-Dichloropyrimidine (5-cyano substituted) | Tertiary Amine (e.g., Triethylamine) | C-2 | researchgate.net |

| 2,4-Dichloropyrimidine (5-trifluoromethyl substituted) | Tertiary Amine (e.g., Triethylamine) | C-2 | researchgate.net |

Derivatization Strategies and Applications As a Synthetic Scaffold

Functionalization of the 5-Chloro-2-fluoropyrimidin-4-amine Core

The functionalization of the this compound core is a key area of research, enabling the synthesis of a multitude of complex organic molecules and high-value pyrimidine (B1678525) derivatives. The presence of multiple reaction sites on the pyrimidine ring allows for selective and sequential modifications, providing a pathway to novel chemical entities with tailored properties.

Synthesis of Complex Organic Molecules and Heterocycles

The this compound core is an excellent starting point for the construction of intricate molecular architectures, including various heterocyclic systems. The reactivity of the chlorine and fluorine atoms facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the chlorine atom can be displaced by various nucleophiles, a common strategy in building more complex structures. Similarly, the fluorine atom, while generally less reactive than chlorine in nucleophilic aromatic substitution, can also be targeted under specific conditions. The amino group provides another handle for derivatization, such as through acylation or alkylation, further expanding the synthetic possibilities. These reactions are instrumental in synthesizing derivatives that may exhibit enhanced biological activities.

A notable application is in the synthesis of polysubstituted pyrimidine derivatives, which are of great importance to the life-science industries. researchgate.net The ability to perform sequential and regioselective nucleophilic aromatic substitution reactions is crucial for creating libraries of compounds for high-throughput screening. researchgate.net

Formation of High-Value Pyrimidine Derivatives

The strategic functionalization of this compound leads to the creation of high-value pyrimidine derivatives with significant potential in various applications. These derivatives often serve as key intermediates in the synthesis of biologically active compounds.

One common approach involves the Suzuki coupling reaction, where the chloro group is replaced by an aryl or heteroaryl group, a reaction catalyzed by palladium complexes. This method is used to create 2,4-disubstituted-5-fluoropyrimidines, a class of molecules that includes potent kinase inhibitors. sigmaaldrich.com For example, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized via a Suzuki coupling reaction. sigmaaldrich.com

Another important transformation is the reaction with various amines to form 2,4-diamino-5-fluoropyrimidine derivatives. These compounds have been investigated as potential inhibitors of protein kinase Cθ and other kinases. sigmaaldrich.comresearchgate.net The synthesis often involves the reaction of the starting pyrimidine with an appropriate amine in the presence of a base.

The versatility of this scaffold is further demonstrated by its use in the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate for potent deoxycytidine kinase inhibitors. sigmaaldrich.com

This compound as a Precursor for Bioactive Compounds

The structural attributes of this compound make it an invaluable precursor for the synthesis of a wide range of bioactive compounds. Its pyrimidine core is a common feature in many biologically active molecules, and the chloro and fluoro substituents provide handles for introducing the specific functionalities required for interaction with biological targets.

Role in the Synthesis of Pharmaceutical Intermediates and Active Ingredients

This compound and its derivatives are crucial building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). The pyrimidine ring system is a well-established pharmacophore found in numerous drugs, including anticancer and antimicrobial agents.

For example, fluorinated pyrimidines, such as the well-known anticancer drug 5-fluorouracil, interfere with DNA synthesis and repair mechanisms, leading to cytotoxicity in cancer cells. smolecule.comnih.gov The structural similarity of derivatives of this compound to these compounds suggests their potential as anticancer agents. smolecule.com

The synthesis of complex pharmaceutical agents often involves multi-step processes where the pyrimidine core is introduced early and subsequently functionalized. For instance, it can be a precursor for the synthesis of 5-fluoro-2-cyano pyrimidine, a key intermediate for certain kinase inhibitors. smolecule.com

Applications in the Design of Enzyme and Receptor Modulators

The ability to generate diverse libraries of compounds from the this compound scaffold is particularly valuable in the design of enzyme and receptor modulators. By systematically varying the substituents on the pyrimidine ring, chemists can explore the structure-activity relationships (SAR) and optimize the binding affinity and selectivity of a compound for a specific biological target.

A prominent example is the discovery of AZD1480, a potent inhibitor of the Jak/Stat pathway, which has been evaluated in clinical trials. acs.org The synthesis of this compound and its analogs involved the use of a pyrazol-3-yl pyrimidin-4-amine core, highlighting the importance of this class of compounds in developing targeted therapies. acs.org

Furthermore, derivatives of 2,4-diaminopyrimidines have been synthesized and evaluated as potential inhibitors of various protein kinases, which are key targets in cancer therapy. researchgate.net Molecular docking studies are often employed to understand the binding interactions of these compounds with their target enzymes, guiding further optimization.

Utility in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives have found applications in the agrochemical sector. The pyrimidine core is present in some herbicides and fungicides. Derivatives of this compound are being investigated for their potential as herbicides for weed management in agriculture. smolecule.com

For instance, a series of coumarin (B35378) derivatives containing a pyrimidine amine moiety were synthesized and showed good fungicidal activity against various plant pathogens. nih.gov This highlights the potential of this scaffold in developing new crop protection agents.

The versatility of this chemical also extends to the synthesis of specialty chemicals, where its unique combination of functional groups can be exploited to create materials with specific properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The nature and position of halogen substituents on the pyrimidine ring significantly influence the biological activity of its derivatives. Research into 2,4,5-trisubstituted pyrimidines has shown that the type of halogen at the 5-position can lead to substantial variations in inhibitory activity against certain kinases. nih.gov For instance, in a study targeting malarial enzymes PfGSK3 and PfPK6, derivatives with halogen substituents at the 5-position were considerably more active than those with alkyl groups. nih.gov This suggests that the catalytic site of PfGSK3, in particular, prefers halogens over alkyl substituents. nih.gov

A comparative analysis of different halogens at this position revealed a clear trend in potency. The chloro- and bromo-substituted analogues demonstrated superior activity against PfGSK3 compared to the fluoro-substituted analogue. nih.gov This highlights that while electronegative groups are favored, the size and polarizability of the halogen also play a critical role in molecular interactions. In some cases, 5-chloro-substituted pyrimidine derivatives have been observed to display more consistent biological activities than their 5-fluoro counterparts. researchgate.net

This trend where heavier halogens confer greater potency is not unique to the pyrimidine system. In SAR studies of 6-chloro-2-arylvinylquinolines, a similar pattern was observed, with the general order of potency for substituents at the C6 position being H < OMe < F < Cl. nih.gov The removal of a halogen substituent altogether often leads to a significant drop in activity. nih.gov The 4-chloro substituted analogs of spectinamide were also found to be the most active in their subset, indicating a preference for electron-withdrawing groups at that position. nih.gov These findings underscore the critical role of the specific halogen and its placement in optimizing the biological efficacy of heterocyclic scaffolds.

| Compound ID | 5-Position Substituent | IC₅₀ on PfGSK3 (nM) |

|---|---|---|

| 18q | Fluoro | 456 ± 43 |

| 18r | Chloro | 174 ± 16 |

| 18s | Bromo | 165 ± 18 |

Comparing the pyrimidine core with its pyridine (B92270) analog provides valuable insights into how the additional ring nitrogen affects both chemical reactivity and biological activity. The presence of two nitrogen atoms in the pyrimidine ring generally increases its electron deficiency compared to pyridine, which can alter its reactivity in nucleophilic substitution reactions and its ability to act as a hydrogen bond acceptor in receptor binding. rsc.orgfrontiersin.org

Studies have shown that replacing a pyridine ring with a pyrimidine ring can lead to reversed selectivity in chemical reactions. rsc.org For example, in reactions with certain amines, the chlorine atom on a pyrimidine ring can exhibit higher reactivity than a fluorine atom, a selectivity that may differ in an analogous pyridine system. rsc.org This differential reactivity is a key consideration in the design of synthetic pathways for building libraries of derivatives.

From a structure-activity perspective, the switch from a pyridine to a pyrimidine scaffold can have dramatic effects on biological outcomes. In research on spectinamide antituberculosis agents, the introduction of a second nitrogen to create a 1,3-pyrimidine analog resulted in a compound with very poor ribosomal activity and no antitubercular activity. nih.gov In contrast, other pyridine-like diazine analogs (pyridazine and pyrazine) remained potent ribosomal inhibitors, even if their whole-cell activity was poor. nih.gov This stark difference highlights the specific geometric and electronic requirements of the ribosomal binding pocket, which the pyrimidine analog fails to meet. nih.gov

| Compound ID | Core Ring Structure | Ribosomal Inhibition (MIC, μg/ml) | Antitubercular Activity (MIC, μg/ml) |

|---|---|---|---|

| - | Pyridine (base structure) | ≤0.63 | Variable |

| 13 | 1,3 Pyrimidine | 45.50 | >100 |

| 14 | Pyridazine | ≤0.63 | 25 |

| 15 | Pyrazine | ≤0.63 | 12.5 |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Fluoropyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 5-Chloro-2-fluoropyrimidin-4-amine in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, it is possible to confirm the integrity of the pyrimidine (B1678525) core and the precise placement of the chloro, fluoro, and amine groups.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information. The primary signals anticipated are from the protons of the amine (-NH₂) group and the lone proton on the pyrimidine ring (H-6).

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can be variable (δ 5.0-8.0 ppm) due to factors like solvent, concentration, and temperature, which influence hydrogen bonding.

Pyrimidine Ring Proton (H-6): This proton is attached to a carbon adjacent to a nitrogen atom and is influenced by the neighboring chloro and amino groups. For a closely related compound, N-(2-chloro-5-fluoro-pyrimidin-4-yl)-1H-indazol-5-amine, the pyrimidine proton signal appears as a singlet at δ 8.3 ppm. mdpi.com This provides a reasonable estimate for the H-6 signal in this compound. The singlet nature confirms the absence of adjacent protons, consistent with the proposed structure.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-6 | ~8.3 | Singlet (s) | Influenced by adjacent N atom and chloro group. Value estimated from analogue compounds. mdpi.com |

| -NH₂ | 5.0 - 8.0 | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Four distinct signals are expected for the pyrimidine ring carbons of this compound. The chemical shifts are significantly influenced by the electronegativity of the attached substituents (F, Cl, N) and their position on the ring. The carbon atoms directly bonded to electronegative atoms (C-2, C-4, C-5) are expected to be deshielded and resonate at a lower field.

In derivatives of 2-amino-4-chloropyrimidine, the pyrimidine carbons resonate in the range of δ 93-164 ppm. nih.gov For instance, in 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the pyrimidine carbon signals are observed at δ 93.5, 157.5, 162.8, and 163.5 ppm. nih.gov The C-F and C-Cl bonds will also introduce characteristic splitting patterns due to ¹J(C,F) and ²J(C,F) coupling, which are invaluable for definitive assignments.

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Coupling | Notes |

|---|---|---|---|

| C-2 | 155 - 165 | Doublet (¹JCF) | Directly bonded to fluorine and two nitrogen atoms, highly deshielded. |

| C-4 | 158 - 168 | Doublet (²JCF) | Bonded to the amine group and influenced by adjacent chloro and fluoro groups. |

| C-5 | 110 - 125 | Singlet or small doublet | Bonded to chlorine, shielded relative to other substituted carbons. |

| C-6 | 150 - 160 | Doublet | Bonded to hydrogen, influenced by adjacent ring nitrogen. |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. nih.gov A single resonance is expected for the fluorine atom at the C-2 position of this compound. The chemical shift of this fluorine signal is highly sensitive to its electronic environment within the pyrimidine ring. nih.gov For fluorinated aromatic and heteroaromatic compounds, chemical shifts typically appear in a range from -80 to -170 ppm relative to a CFCl₃ standard. colorado.edu This technique is particularly useful for monitoring the progress of reactions involving the introduction or modification of the fluorine substituent, as any change in the chemical structure around the fluorine atom will result in a significant shift in its resonance. nih.gov

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₄H₃ClFN₃, corresponding to a monoisotopic mass of approximately 147.00 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of a chlorine atom, two peaks will be observed for the molecular ion:

M⁺ peak: Corresponding to the isotope ³⁵Cl.

M+2 peak: Corresponding to the isotope ³⁷Cl.

The relative intensity of these peaks is expected to be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of aminopyrimidines under electron impact ionization often involves characteristic losses of small neutral molecules. For this compound, expected fragmentation pathways could include the loss of a chlorine radical (•Cl), hydrogen cyanide (HCN) from the pyrimidine ring, or cyclization and rearrangement products.

| Ion | Predicted m/z | Identity | Notes |

|---|---|---|---|

| [M]⁺ | 147 | Molecular ion (with ³⁵Cl) | Characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom. |

| [M+2]⁺ | 149 | Molecular ion (with ³⁷Cl) | |

| [M-Cl]⁺ | 112 | Loss of a chlorine radical | A common fragmentation for chloro-substituted heterocycles. |

| [M-HCN]⁺ | 120 | Loss of hydrogen cyanide | Characteristic fragmentation of a pyrimidine ring. |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound will be dominated by absorptions from the amine group and the heteroaromatic ring.

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1580-1650 cm⁻¹ region.

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations between 1400 and 1620 cm⁻¹.

C-F and C-Cl Stretching: The carbon-halogen bonds will have strong absorption bands in the fingerprint region. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears at a lower wavenumber, generally between 600-800 cm⁻¹.

In the IR spectrum of a related derivative, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, characteristic peaks were observed for N-H stretching (3480 cm⁻¹), aromatic C-H stretching (3264 cm⁻¹), and aromatic C=N/C=C stretching (1624, 1585 cm⁻¹). nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1580 - 1650 | Medium-Strong |

| C=N, C=C Stretch (ring) | 1400 - 1620 | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemical Resolution

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, data from the closely related analogue 5-Bromo-2-chloropyrimidin-4-amine offers significant insight. researchgate.net

In the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is essentially planar. researchgate.net A similar planarity is expected for this compound. A crucial feature of the solid-state structure is the formation of intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the pyrimidine ring's nitrogen atoms can act as acceptors. In the bromo-analogue, pairs of N—H···N hydrogen bonds connect molecules into inversion dimers, which are further linked into a two-dimensional framework. researchgate.net This type of hydrogen bonding network is highly probable for this compound and would be a dominant factor in its crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.723 (2) |

| b (Å) | 12.189 (4) |

| c (Å) | 7.100 (2) |

| β (°) | 114.75 (3) |

| Volume (ų) | 606.3 (3) |

| Z | 4 |

Theoretical and Computational Investigations of 5 Chloro 2 Fluoropyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. aps.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 5-Chloro-2-fluoropyrimidin-4-amine. aps.orgdnpgcollegemeerut.ac.in DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can predict a variety of molecular properties. researchgate.net

Electronic Structure and Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the energy of the molecule. For analogs like tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate, DFT calculations confirm the planarity of the pyrimidine (B1678525) ring, a key structural feature. These calculations provide optimized bond lengths, bond angles, and dihedral angles.

Reactivity Descriptors: DFT can calculate properties that help predict a molecule's reactivity. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. malayajournal.org Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. malayajournal.org This is crucial for understanding how this compound might interact with other molecules or biological targets.

Spectroscopic Properties: DFT is also a reliable tool for predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net This theoretical support is invaluable for interpreting experimental spectroscopic data.

Table 1: Properties of this compound Predicted by DFT (Note: The following values are illustrative of typical DFT calculation outputs and are based on general chemical principles and data from analogous compounds. Specific values would require dedicated computation.)

| Property | Predicted Value / Description | Significance |

| Ground State Energy | Negative value (e.g., in Hartrees) | Indicates the stability of the optimized molecular structure. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Map showing electron-rich (negative) and electron-poor (positive) regions | Predicts sites for electrophilic and nucleophilic attack, guiding reactivity studies. malayajournal.org |

| Vibrational Frequencies | List of frequencies (cm⁻¹) | Corresponds to IR and Raman spectral peaks, aiding in experimental characterization. researchgate.net |

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Defines the most stable 3D structure of the molecule. |

Beyond DFT, other quantum mechanical methods provide further layers of analysis.

Ab Initio Methods: These "from the beginning" methods solve the Schrödinger equation without using experimental data for parametrization. libretexts.org Techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples. researchgate.networldscientific.com While computationally more demanding than DFT, they can offer high accuracy for smaller molecules and serve as benchmarks. libretexts.org Ab initio calculations are used to determine the energies and shapes of molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. scribd.com

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. libretexts.orgnumberanalytics.com Methods like AM1 and PM3 are computationally faster than ab initio or DFT approaches, allowing for the study of much larger molecular systems. numberanalytics.com They are particularly useful for initial conformational searches and for providing qualitative insights into the electronic structure and molecular orbitals of compounds like this compound. libretexts.org

Molecular orbital analysis using these methods reveals the distribution and energy levels of electrons within the molecule, which is fundamental to understanding its chemical bonding and electronic transitions. aps.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these two orbitals are critical for predicting a molecule's reactivity. malayajournal.org

HOMO: This orbital acts as an electron donor. The region of the molecule where the HOMO is located is the most likely site for electrophilic attack. malayajournal.org

LUMO: This orbital acts as an electron acceptor. The region where the LUMO is concentrated is the most probable site for nucleophilic attack. malayajournal.org

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org For this compound, the electronegative chlorine and fluorine atoms are expected to influence the energies and localizations of the HOMO and LUMO, thereby directing its reactivity in chemical synthesis and its interactions with biological targets. researchgate.net

Molecular Modeling and Simulation Studies

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment over time.

Molecular Dynamics (MD) simulations calculate the motion of atoms in a molecule or a system of molecules over time by solving Newton's equations of motion. frontiersin.org This technique allows researchers to observe conformational changes, molecular flexibility, and the stability of intermolecular interactions, such as a ligand binding to a protein. nih.gov

For a molecule like this compound, which is a fragment in potential drug candidates, MD simulations are essential for understanding how it fits and stays within a protein's binding pocket. mdpi.com Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions in the simulated structure compared to a reference structure (e.g., the initial docked pose). A stable, low RMSD value over time suggests that the ligand maintains a consistent binding mode. mdpi.comresearchgate.net

Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values point to regions of high flexibility. mdpi.comresearchgate.net

In studies of related inhibitors, MD simulations have shown that fragments similar to this compound can form stable hydrogen bonds and other interactions within a protein's active site, confirming their binding stability. mdpi.com

Table 2: Typical Outputs from Molecular Dynamics (MD) Simulations (Note: These parameters are used to evaluate the binding stability of a ligand like this compound within a biological target.)

| Parameter | Description | Interpretation for Binding Stability |

| RMSD of Ligand | Measures the ligand's movement relative to its initial position in the binding site. | A low, stable RMSD (< 2-3 Å) indicates the ligand remains bound in a consistent pose. mdpi.com |

| RMSF of Protein Residues | Measures the flexibility of individual amino acids in the protein. | Low fluctuations in binding site residues suggest a stable protein-ligand complex. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds are key indicators of strong, stable binding. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding affinity between the ligand and the protein. | More negative values indicate stronger and more favorable binding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

To develop a QSAR model involving this compound, it would be included in a dataset of structurally related pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). mdpi.com For each compound, a set of numerical "descriptors" is calculated. These can include:

Constitutional descriptors (e.g., molecular weight)

Topological descriptors (e.g., connectivity indices)

Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT calculations)

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the observed activity. biointerfaceresearch.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. biointerfaceresearch.commdpi.com This predictive capability makes QSAR an invaluable tool in drug discovery and materials science for streamlining the design and optimization process. mdpi.com

Computational Prediction of Spectroscopic Parameters, including NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a valuable tool in the structural elucidation of organic molecules. For halogenated pyrimidines, these predictions are particularly useful for assigning signals in complex spectra and for corroborating experimental findings. The standard and most reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net

DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to first optimize the molecular geometry of the compound. researchgate.net Following the geometry optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

For a molecule like this compound, theoretical calculations would predict the chemical shifts for the single aromatic proton (H6), as well as for the four carbon atoms and three nitrogen atoms in the pyrimidine ring. The ¹⁹F NMR chemical shift is also a key parameter that would be predicted. The accuracy of these predictions can be enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM), which simulates the chemical environment in a specific solvent. researchgate.net

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes to show the typical output of a computational study and does not represent experimentally verified data.

| Atom | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |

| H6 | Value |

| C2 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| N1 | Value |

| N3 | Value |

| N4 (Amine) | Value |

| F (on C2) | Value |

Theoretical Investigations of Tautomeric Forms and Conformational Isomerism

Theoretical calculations are essential for investigating the relative stabilities of different tautomers and conformational isomers, which can coexist in equilibrium. For this compound, two primary forms of isomerism are relevant: tautomerism and conformational isomerism.

Tautomerism: The compound can theoretically exist in different tautomeric forms, primarily the amino and imino forms. The 4-amino form is generally the most stable for aminopyrimidines, but the presence of substituents can influence the equilibrium. The two principal tautomers are:

Amino tautomer: The aromatic this compound.

Imino tautomer: The non-aromatic 5-Chloro-2-fluoro-1,4-dihydropyrimidin-4-imine (or its other isomeric forms).

DFT calculations are the standard method to evaluate the relative energies of these tautomers. researchgate.netbeilstein-journals.org By calculating the total electronic energy of the optimized geometry for each tautomer, their relative stability can be determined. Theoretical studies on similar heterocyclic systems, such as cytosine derivatives and other substituted pyrimidines, consistently show that the amino tautomer is significantly more stable than the imino forms, often by several kcal/mol. researchgate.net This stability is largely due to the preservation of the aromaticity of the pyrimidine ring in the amino form.

Conformational Isomerism: Conformational isomerism in this compound would primarily arise from the rotation of the exocyclic amino group around the C4-N bond. While this rotation is generally rapid at room temperature, there can be a small energy barrier. Computational methods can map the potential energy surface of this rotation to identify the most stable conformation (e.g., planar or non-planar orientation of the amino group relative to the pyrimidine ring) and the energy barriers between different conformers. Intramolecular hydrogen bonding, for instance between the amino hydrogens and the ring nitrogen at position 3, could influence the preferred conformation.

The results of a typical theoretical investigation into the relative stabilities of the tautomers are presented as relative energies (ΔE) or Gibbs free energies (ΔG) with respect to the most stable isomer.

Table 2: Illustrative Calculated Relative Energies of Tautomers of this compound This table is for illustrative purposes and does not represent experimentally verified data. The amino form is hypothetically set as the reference (0.00 kcal/mol).

| Tautomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) |

| 4-Amino form | 0.00 |

| 4-Imino form | Positive Value |

Future Perspectives and Emerging Research Directions for 5 Chloro 2 Fluoropyrimidin 4 Amine

Development of Highly Regioselective and Sustainable Synthetic Routes

The efficient and selective synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and materials science. The inherent reactivity differences between the chlorine and fluorine substituents on the pyrimidine (B1678525) ring of 5-Chloro-2-fluoropyrimidin-4-amine, as well as the positions of these halogens, present both challenges and opportunities for chemists. Future research in this area is poised to focus on the development of highly regioselective and sustainable synthetic routes that offer high yields, operational simplicity, and a reduced environmental footprint.

Current synthetic strategies often rely on nucleophilic aromatic substitution (SNAr) reactions, where the outcome is dictated by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with amines can lead to the selective substitution at the C4 position. researchgate.netresearchgate.net However, achieving high regioselectivity, particularly when multiple reactive sites are present, remains a significant challenge. Future efforts will likely concentrate on the following areas:

Catalyst Development: The design of novel catalysts that can precisely control the regioselectivity of substitution reactions is a key area of interest. This includes the exploration of transition-metal catalysts, organocatalysts, and even biocatalysts that can differentiate between the C2 and C4 positions of the pyrimidine ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have shown promise in the selective functionalization of halopyrimidines. mdpi.com The development of more efficient and selective catalyst systems will be crucial for accessing a wider range of derivatives.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and scalable production methods. This approach is particularly well-suited for reactions that require precise control over reaction parameters.

Green Chemistry Principles: The principles of green chemistry will increasingly guide the development of new synthetic routes. This includes the use of environmentally benign solvents, the reduction of waste, and the use of renewable starting materials. For example, research into solvent-free or low-solvent reaction conditions is gaining traction. researchgate.net

A comparative look at the reactivity of different halopyrimidines reveals the subtleties that chemists must navigate. For instance, in some systems, a chlorine atom on a pyrimidine ring exhibits higher reactivity than a fluorine atom, a reversal of the expected trend based on electronegativity. rsc.org This highlights the complex interplay of electronic and steric factors that govern reactivity and underscores the need for continued fundamental research in this area.

Exploration of Novel Derivatization Pathways for Advanced Functional Materials

The unique electronic properties and structural features of the this compound scaffold make it an attractive building block for the creation of advanced functional materials. Beyond its established role in medicinal chemistry, researchers are beginning to explore its potential in materials science, with applications ranging from organic electronics to high-energy-density materials.

The derivatization of the pyrimidine core allows for the fine-tuning of its physical and chemical properties. Key future research directions in this domain include:

Polymer Chemistry: The incorporation of this compound moieties into polymer backbones could lead to the development of new materials with tailored electronic, optical, and thermal properties. The reactive halogen atoms provide convenient handles for polymerization reactions, enabling the synthesis of a diverse range of functional polymers.

Supramolecular Chemistry: The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions makes it an ideal component for the construction of supramolecular assemblies. By designing and synthesizing derivatives with specific recognition motifs, it may be possible to create self-assembling materials with complex architectures and functions.

High-Energy-Density Materials: The nitrogen-rich pyrimidine skeleton is a promising platform for the development of high-energy-density materials (HEDMs). rsc.org By introducing energetic functional groups, such as nitro or azide (B81097) groups, onto the pyrimidine ring, it may be possible to create new energetic compounds with improved performance and safety characteristics. The "skeletal editing" of pyrimidines is an emerging strategy to access diverse energetic structures. rsc.org

The derivatization of related fluorinated pyrimidines has already led to the discovery of compounds with interesting biological activities, such as kinase inhibitors and antifungal agents. researchgate.netresearchgate.net This provides a strong foundation for the exploration of new derivatives of this compound for materials science applications.

Integration of Advanced Computational Methods for De Novo Design and Reaction Discovery

The synergy between experimental chemistry and computational modeling is revolutionizing the process of drug discovery and materials design. Advanced computational methods are increasingly being employed to predict the properties of molecules, design new compounds with desired functionalities, and explore novel reaction pathways. For this compound and its derivatives, computational chemistry offers a powerful toolkit for accelerating research and development.

Future applications of computational methods in this field will likely focus on:

De Novo Design: Computational algorithms can be used to design novel molecules with specific properties from the ground up. By combining techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and machine learning, it is possible to screen virtual libraries of compounds and identify promising candidates for synthesis and testing. ebm-journal.orgresearchgate.netnovapublishers.com This approach has already been successfully applied to the discovery of G protein-coupled receptor (GPCR) ligands and other bioactive molecules. ebm-journal.orgresearchgate.net

Reaction Prediction and Mechanism Elucidation: Computational chemistry can provide valuable insights into the mechanisms of chemical reactions, helping chemists to understand and control the outcome of synthetic transformations. rsc.org Methods such as density functional theory (DFT) can be used to calculate reaction energies, transition state structures, and activation barriers, providing a detailed picture of the reaction pathway. This information can be used to optimize reaction conditions and design more efficient synthetic routes.

Prediction of Material Properties: Computational models can be used to predict the physical and chemical properties of materials, such as their electronic band structure, optical absorption spectra, and mechanical strength. This allows for the in silico screening of new materials before they are synthesized, saving time and resources.

The integration of these advanced computational methods with experimental work will be crucial for unlocking the full potential of this compound as a versatile building block for new technologies. By combining the power of rational design with the precision of modern synthetic chemistry, researchers can accelerate the discovery of new molecules and materials with transformative applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-fluoropyrimidin-4-amine, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction reactions. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂) in hydrochloric acid, followed by fluorination steps to introduce the fluorine substituent . Key parameters include reaction temperature (e.g., 273 K for reduction), stoichiometry of reagents (e.g., SnCl₂:HCl ratio), and purification via recrystallization (e.g., acetonitrile solvent) to achieve high yields (~90%) and purity . Fluorination may require anhydrous conditions and catalysts like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can analyze bond lengths, angles, and planarity of the pyrimidine ring. For instance, bond lengths such as C-Cl (~1.73 Å) and C-F (~1.35 Å) should align with literature values . Additional characterization via NMR (¹³C/¹⁹F), FT-IR (to confirm amine and halogen groups), and high-resolution mass spectrometry (HRMS) is recommended .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity . Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

- Methodological Answer : Substituent engineering is key. For example, introducing anilines (e.g., N-o-tolyl groups) at the 4-position improves antitumor activity by modulating interactions with kinase targets . Rational design should prioritize electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5- or 6-positions to stabilize intermediates in Suzuki-Miyaura cross-coupling reactions . Computational modeling (e.g., DFT for charge distribution) and in vitro screening (e.g., IC₅₀ assays) are critical for validating activity .

Q. How can researchers resolve contradictions in crystallographic data for halogenated pyrimidine derivatives?

- Methodological Answer : Discrepancies in bond lengths or hydrogen-bonding patterns (e.g., N–H⋯N vs. C–H⋯F interactions) may arise from polymorphism or refinement parameters. Cross-validate using multiple datasets (e.g., Cambridge Structural Database) and refine with SHELXL using high-resolution data (R factor < 0.05). For example, intramolecular hydrogen bonds in 5-fluoro-pyrimidine derivatives require careful analysis of dihedral angles and π–π stacking interactions to distinguish structural motifs .

Q. What methodologies are effective for studying the biological mechanisms of this compound derivatives?

- Methodological Answer : Combine in vitro and in silico approaches:

- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to kinases or DNA topoisomerases .

- Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains, comparing to standards like ampicillin .

- Mechanistic Probes : Radiolabel derivatives (e.g., ¹⁴C at the chloro position) for metabolic pathway tracing in cell cultures .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

- Methodological Answer : Use LC-MS/MS to detect common byproducts like dehalogenated intermediates (e.g., 2-fluoropyrimidin-4-amine) or nitro-reduction residues . Optimize reaction quenching (e.g., rapid ice-cooling post-reduction) and employ orthogonal purification (e.g., column chromatography with silica gel, followed by recrystallization) . Purity thresholds (>98%) should be confirmed via HPLC with UV detection at 254 nm .

Notes

- Key Citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) and synthesis/structure reports.

- Methodological Rigor : Emphasized experimental reproducibility, validation techniques, and safety compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.